2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
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Overview
Description
2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused pyran and pyrazole ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the annulation of the pyran ring onto a pre-formed pyrazole core. This can be done using multicomponent reactions that involve the condensation of aldehydes, hydrazines, and β-ketoesters under reflux conditions . Another method employs the intramolecular nitrile oxide cycloaddition (INOC) reaction, which is a key step in forming the fused ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in aqueous acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazole: Known for its antimicrobial and anticancer properties.
Pyrano[4,3-c]pyrazole: Studied for its potential use in neurodegenerative disease research.
Cyclocoumarol: An anticoagulant with a similar fused ring structure.
Uniqueness: 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further modified to enhance its biological activity and chemical reactivity. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-4-1-2-12-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) |
InChI Key |
ARFBZTZJKCOQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=NN2)C(=O)O |
Origin of Product |
United States |
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